4,7,10,13-Tetraazahexadecane-2,15-diol
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Overview
Description
4,7,10,13-Tetraazahexadecane-2,15-diol is a chemical compound with the molecular formula C12H30N4O2 and a molecular weight of 262.39 g/mol . This compound is characterized by the presence of four nitrogen atoms and two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraazahexadecane-2,15-diol typically involves the reaction of polyamines with diols under controlled conditions. One common method is the reaction of tetraethylenepentamine with ethylene glycol in the presence of a catalyst. The reaction is carried out at elevated temperatures and may require purification steps such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
4,7,10,13-Tetraazahexadecane-2,15-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,7,10,13-Tetraazahexadecane-2,15-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4,7,10,13-Tetraazahexadecane-2,15-diol involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. The presence of multiple nitrogen atoms allows it to act as a chelating agent, binding to metal ions and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,7,10,13-Tetraazahexadecanedinitrile: Similar in structure but contains nitrile groups instead of hydroxyl groups.
Tetraethylenepentamine: A related polyamine with a similar backbone but lacks the hydroxyl groups.
Ethylenediamine: A simpler diamine with fewer nitrogen atoms and no hydroxyl groups.
Uniqueness
4,7,10,13-Tetraazahexadecane-2,15-diol is unique due to its combination of multiple nitrogen atoms and hydroxyl groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to participate in diverse chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds .
Properties
CAS No. |
68310-62-3 |
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Molecular Formula |
C12H30N4O2 |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-hydroxypropylamino)ethylamino]ethylamino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C12H30N4O2/c1-11(17)9-15-7-5-13-3-4-14-6-8-16-10-12(2)18/h11-18H,3-10H2,1-2H3 |
InChI Key |
GKIPXBGKRKVRLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCNCCNCCNCC(C)O)O |
Origin of Product |
United States |
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